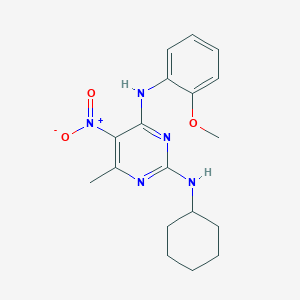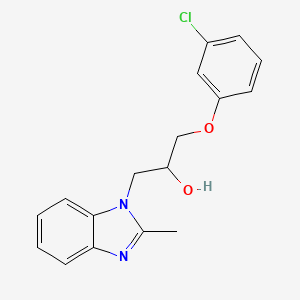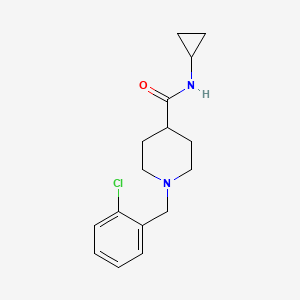![molecular formula C20H26O3 B5172680 1-[3-(4-ethoxyphenoxy)propoxy]-3-isopropylbenzene](/img/structure/B5172680.png)
1-[3-(4-ethoxyphenoxy)propoxy]-3-isopropylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-ethoxyphenoxy)propoxy]-3-isopropylbenzene, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It is commonly used in scientific research to study the physiological effects of beta-2 adrenergic receptors and their mechanisms of action.
Wirkmechanismus
1-[3-(4-ethoxyphenoxy)propoxy]-3-isopropylbenzene 118,551 works by selectively binding to beta-2 adrenergic receptors and blocking their activation by endogenous ligands such as epinephrine and norepinephrine. This results in a decrease in cAMP production and a decrease in downstream signaling pathways.
Biochemical and Physiological Effects:
1-[3-(4-ethoxyphenoxy)propoxy]-3-isopropylbenzene 118,551 has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 1-[3-(4-ethoxyphenoxy)propoxy]-3-isopropylbenzene 118,551 can inhibit the relaxation of smooth muscle in the airways, which is mediated by beta-2 adrenergic receptors. In vivo studies have shown that 1-[3-(4-ethoxyphenoxy)propoxy]-3-isopropylbenzene 118,551 can decrease the heart rate and blood pressure in animals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[3-(4-ethoxyphenoxy)propoxy]-3-isopropylbenzene 118,551 in lab experiments is its high selectivity for beta-2 adrenergic receptors. This allows researchers to study the specific effects of beta-2 adrenergic receptor activation without interference from other adrenergic receptors. However, one limitation of using 1-[3-(4-ethoxyphenoxy)propoxy]-3-isopropylbenzene 118,551 is its relatively low potency compared to other beta-2 adrenergic receptor antagonists.
Zukünftige Richtungen
There are several future directions for research involving 1-[3-(4-ethoxyphenoxy)propoxy]-3-isopropylbenzene 118,551. One area of research is the development of more potent and selective beta-2 adrenergic receptor antagonists. Another area of research is the study of the physiological effects of beta-2 adrenergic receptor activation in different tissues and under different conditions. Additionally, the use of 1-[3-(4-ethoxyphenoxy)propoxy]-3-isopropylbenzene 118,551 in combination with other drugs may provide insights into the complex interactions between different signaling pathways.
Synthesemethoden
1-[3-(4-ethoxyphenoxy)propoxy]-3-isopropylbenzene 118,551 can be synthesized through a multi-step process. The first step involves the reaction of 4-ethoxyphenol with propylene oxide to form 3-(4-ethoxyphenoxy)propanol. The second step involves the reaction of 3-(4-ethoxyphenoxy)propanol with isopropylmagnesium chloride to form 1-[3-(4-ethoxyphenoxy)propoxy]-3-isopropylbenzene.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-ethoxyphenoxy)propoxy]-3-isopropylbenzene 118,551 is commonly used in scientific research to study the physiological effects of beta-2 adrenergic receptors. Beta-2 adrenergic receptors are G protein-coupled receptors that are found in many tissues, including the lungs, heart, and skeletal muscle. These receptors play an important role in the regulation of smooth muscle relaxation, glycogenolysis, and lipolysis.
Eigenschaften
IUPAC Name |
1-ethoxy-4-[3-(3-propan-2-ylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-4-21-18-9-11-19(12-10-18)22-13-6-14-23-20-8-5-7-17(15-20)16(2)3/h5,7-12,15-16H,4,6,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIZBKGMCYDCMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCOC2=CC=CC(=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5172631.png)
![1-cyclohexyl-2-(2-ethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5172639.png)
![9-[4-(2,4-dichloro-6-methylphenoxy)butyl]-9H-carbazole](/img/structure/B5172652.png)
![2-oxo-2-phenylethyl 3-[(4-chlorophenyl)sulfonyl]propanoate](/img/structure/B5172661.png)

![N-(4-methoxyphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B5172684.png)
![cyclohexyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5172692.png)

![N-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5172721.png)
![1-[4-(benzyloxy)phenyl]-5-(3-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5172728.png)
![2-methoxy-4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B5172733.png)
